

Unveiling Balinatunfib: A Structural Novelty in TNF- α Inhibition

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Compound of Interest

Compound Name: *Balinatunfib*

Cat. No.: *B15581769*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Balinatunfib (SAR441566) represents a significant advancement in the landscape of Tumor Necrosis Factor-alpha (TNF- α) inhibitors. As an orally bioavailable small molecule, its unique chemical architecture and novel mechanism of action offer a compelling alternative to the established biologic therapies. This technical guide delves into the distinctive chemical structure of **Balinatunfib**, providing a comparative analysis with other investigational small molecule TNF- α inhibitors. Detailed experimental protocols that have been pivotal in characterizing its bioactivity are presented, alongside a visualization of its targeted intervention within the TNF- α signaling cascade. This document aims to provide a comprehensive resource for professionals engaged in the research and development of next-generation immunomodulatory therapies.

Introduction

For decades, the therapeutic inhibition of TNF- α has been a cornerstone in the management of a spectrum of autoimmune and inflammatory diseases. The market has been dominated by biologic agents, primarily monoclonal antibodies and soluble receptor fusion proteins. While effective, these large-molecule therapeutics are associated with limitations, including parenteral administration and the potential for immunogenicity. The quest for orally available, small-molecule inhibitors of TNF- α has been an enduring challenge in medicinal chemistry.

Balinatunfib emerges as a frontrunner in this new wave of TNF- α modulators. Unlike traditional approaches that aim to block the interaction between TNF- α and its receptors, **Balinatunfib** employs a sophisticated mechanism of action. It stabilizes an inactive, asymmetric trimer of TNF- α , thereby preventing its downstream signaling. This guide will explore the chemical novelty that underpins this unique mechanism.

The Chemical Structure of Balinatunfib

Balinatunfib is a complex, multi-cyclic small molecule. Its IUPAC name is (1R,11R)-5-[2-(1-aminocyclobutyl)pyrimidin-5-yl]-18-(difluoromethoxy)-12-methyl-2,9,12-triazapentacyclo[9.8.1.0^{2,10}.0^{3,8}.0^{14,19}]icosa-3(8),4,6,9,14(19),15,17-heptaen-13-one. The key structural features and physicochemical properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₂₇ H ₂₄ F ₂ N ₆ O ₂ |
| Molecular Weight | 502.52 g/mol |
| IUPAC Name | (1R,11R)-5-[2-(1-aminocyclobutyl)pyrimidin-5-yl]-18-(difluoromethoxy)-12-methyl-2,9,12-triazapentacyclo[9.8.1.0 ^{2,10} .0 ^{3,8} .0 ^{14,19}]icosa-3(8),4,6,9,14(19),15,17-heptaen-13-one |
| SMILES | <chem>CN1[C@@H]2C--INVALID-LINK--N4C2=NC5=C4C=C(C=C5)C6=CN=C(N=C6)C7(CCC7)N</chem> |
| InChI | InChI=1S/C27H24F2N6O2/c1-34-20-11-19(22-16(24(34)36)4-2-5-21(22)37-26(28)29)35-18-10-14(6-7-17(18)33-23(20)35)15-12-31-25(32-13-15)27(30)8-3-9-27/h2,4-7,10,12-13,19-20,26H,3,8-9,11,30H2,1H3/t19-,20-/m1/s1 |
| InChIKey | UROFXMLQPAUCGV-WOJBXJKFSA-N |

Comparative Structural Analysis

The novelty of **Balinatunfib**'s chemical structure is best appreciated through comparison with other investigational small molecule TNF- α inhibitors that share a similar mechanism of action—stabilization of the inactive TNF- α trimer.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivity Data |
|--------------|-----------------------------------|--|----------------------------|---|
| Balinatunfib | [Image of Balinatunfib structure] | C ₂₇ H ₂₄ F ₂ N ₆ O ₂ | 502.52 | IC ₅₀ : 35 nM (zymosan-stimulated human whole blood); K _d : 15.1 nM (human TNF- α)[1] |
| UCB-9260 | [Image of UCB-9260 structure] | C ₂₆ H ₂₅ N ₅ O | 423.51 | K _d : 13 nM (human TNF- α); IC ₅₀ : 202 nM (NF- κ B inhibition) [2][3] |
| UCB-5307 | [Image of UCB-5307 structure] | C ₂₂ H ₂₁ N ₃ O | 343.42 | K _d : 9 nM (human TNF- α) |
| UCB-6786 | [Image of UCB-6786 structure] | C ₁₆ H ₁₆ N ₂ O | 252.31 | - |
| SPD-304 | [Image of SPD-304 structure] | C ₃₂ H ₃₂ F ₃ N ₃ O ₂ | 563.61 | IC ₅₀ : 22 μ M (TNFR1 binding) |

Note: The images of the chemical structures are not displayed in this text-based format but would be included in a full whitepaper.

Balinatunfib possesses a highly rigid and complex pentacyclic core, which distinguishes it from the other listed compounds. This intricate three-dimensional architecture is hypothesized to contribute to its high binding affinity and specificity for the allosteric pocket within the TNF- α trimer. In contrast, compounds like UCB-6786 and UCB-5307 have simpler bicyclic or tricyclic

systems. SPD-304, while also a complex molecule, has a more linear and flexible structure compared to the constrained framework of **Balinatunfib**.

Experimental Protocols

The characterization of **Balinatunfib**'s unique properties has been underpinned by a series of key experiments. The detailed methodologies for these are outlined below.

In Vitro TNF- α Occupancy Assay (ELISA-based)

This assay quantifies the extent to which **Balinatunfib** binds to TNF- α in a biological sample.

- Objective: To determine the percentage of TNF- α bound by **Balinatunfib**.
- Methodology:
 - Sample Preparation: Human whole blood samples are stimulated with an inflammatory agent (e.g., zymosan) to induce the secretion of TNF- α .
 - ELISA Plate Coating: An antibody specific to the **Balinatunfib**-bound conformation of TNF- α is coated onto the wells of a microtiter plate. A separate plate is coated with a pan-TNF- α antibody to measure total TNF- α .
 - Incubation: The stimulated blood samples, containing both free and **Balinatunfib**-bound TNF- α , are added to the wells of both plates and incubated.
 - Detection: A labeled secondary antibody that recognizes TNF- α is added, followed by a substrate to generate a colorimetric signal.
 - Quantification: The absorbance is read using a plate reader. The percentage of TNF- α occupancy is calculated by dividing the concentration of **Balinatunfib**-bound TNF- α by the total TNF- α concentration and multiplying by 100.[\[4\]](#)[\[5\]](#)

Collagen-Induced Arthritis (CIA) in Mice

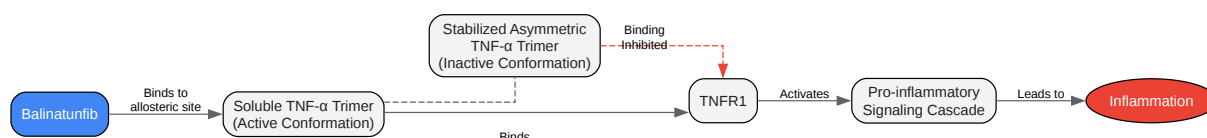
This widely used preclinical model assesses the in vivo efficacy of anti-arthritic compounds.

- Objective: To evaluate the therapeutic effect of **Balinatunfib** on the clinical and pathological signs of arthritis.
- Methodology:
 - Immunization: DBA/1 mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.[6]
 - Treatment: **Balinatunfib** is administered orally to the mice, typically starting after the onset of clinical signs of arthritis. A vehicle control group and a positive control group (e.g., an anti-TNF- α antibody) are included.
 - Clinical Scoring: The severity of arthritis in each paw is assessed and scored on a scale of 0-4, based on the degree of swelling and redness. The clinical score is the sum of the scores for all four paws.
 - Histopathological Analysis: At the end of the study, the joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, cartilage destruction, and bone erosion.[7][8]

Visualization of Mechanism and Pathways

Balinatunfib's Mechanism of Action

The following diagram illustrates the logical flow of **Balinatunfib**'s unique mechanism of action.

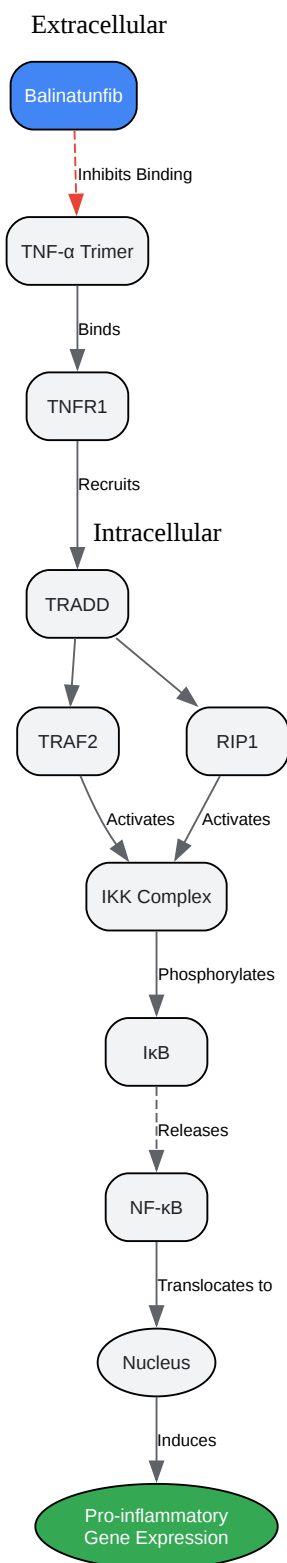


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Balinatunfib's allosteric inhibition of TNF- α .

TNFR1 Signaling Pathway

This diagram depicts the TNFR1 signaling pathway and highlights the point of intervention by **Balinatunfib**.



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TNFR1 signaling pathway and **Balinatunfib**'s intervention.

Conclusion

Balinatunfib stands out as a pioneering small molecule in the realm of TNF- α inhibition. Its intricate and rigid chemical structure facilitates a novel allosteric mechanism of action, leading to the stabilization of an inactive form of the TNF- α trimer and selective inhibition of TNFR1 signaling. This approach holds the promise of oral bioavailability and a potentially differentiated safety and efficacy profile compared to existing biologic therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of **Balinatunfib** and other next-generation TNF- α modulators. The continued exploration of such innovative chemical scaffolds will undoubtedly pave the way for new therapeutic strategies in the management of inflammatory and autoimmune diseases.

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